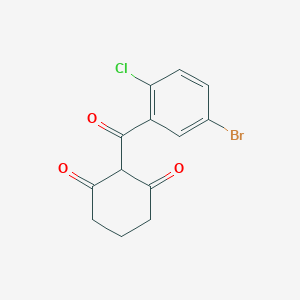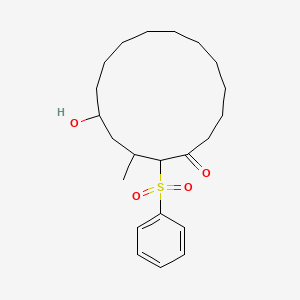![molecular formula C16H35O5PSi B14403153 Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate CAS No. 88219-26-5](/img/structure/B14403153.png)
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate is a complex organophosphorus compound characterized by its unique molecular structure. It contains 58 atoms, including 35 hydrogen atoms, 16 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate typically involves the reaction of dialkyl phosphonate with bromotrimethylsilane. This reaction produces a bis-silylated phosphonate under mild conditions, usually at 20°C . The McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve mild temperatures and controlled environments to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonylated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a potent reagent in various chemical reactions. Its trimethylsilyl group enhances its stability and reactivity under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]decyl}phosphonate
- Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]dodecyl}phosphonate
Uniqueness
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of a phosphonate group with a trimethylsilyl group makes it particularly versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
88219-26-5 |
|---|---|
Molekularformel |
C16H35O5PSi |
Molekulargewicht |
366.50 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-10-trimethylsilyloxyundecan-2-one |
InChI |
InChI=1S/C16H35O5PSi/c1-15(21-23(4,5)6)12-10-8-7-9-11-13-16(17)14-22(18,19-2)20-3/h15H,7-14H2,1-6H3 |
InChI-Schlüssel |
UTPZHTAJWDXSBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCC(=O)CP(=O)(OC)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


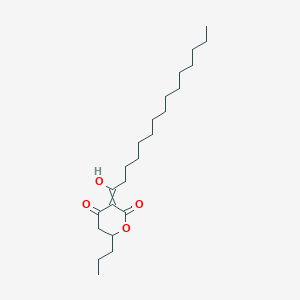
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
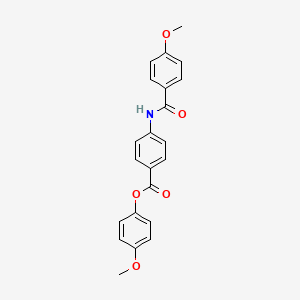

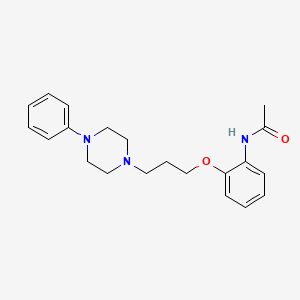
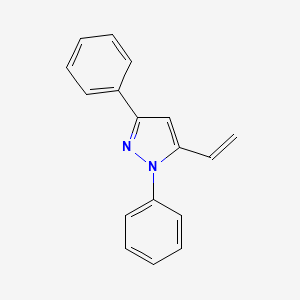
phosphanium perchlorate](/img/structure/B14403115.png)
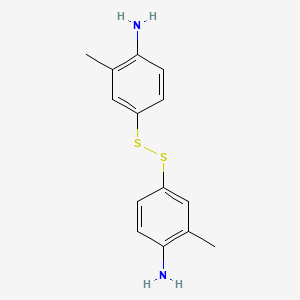
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
